![molecular formula C18H30N8O B5234570 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B5234570.png)
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrazole ring, a piperidine ring, and a pyrazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide typically involves multiple steps, including the formation of the tetrazole ring, the piperidine ring, and the pyrazole ring. Common reagents used in these reactions include azides, alkyl halides, and various catalysts. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions, including acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halides, ethers, and amides.
Scientific Research Applications
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or interference with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine
- 1-Methyl-1H-pyrazole-4-sulfonyl chloride
Uniqueness
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide is unique due to its combination of a tetrazole ring, a piperidine ring, and a pyrazole ring This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
4-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]-N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N8O/c1-15-6-10-25(11-7-15)14-17-21-22-23-26(17)9-3-4-18(27)19-8-5-16-12-20-24(2)13-16/h12-13,15H,3-11,14H2,1-2H3,(H,19,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKACUDIRUSAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NN=NN2CCCC(=O)NCCC3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino]ethanol](/img/structure/B5234488.png)
![6-[3-[1-(3-methoxypropyl)pyrazol-3-yl]phenyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B5234490.png)
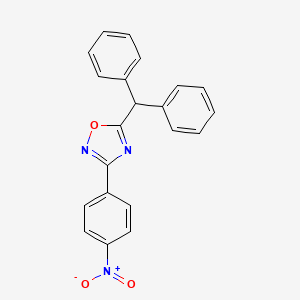
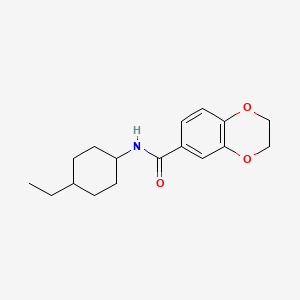
![N-[4-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)
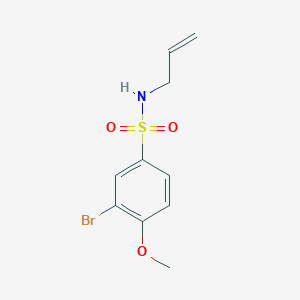
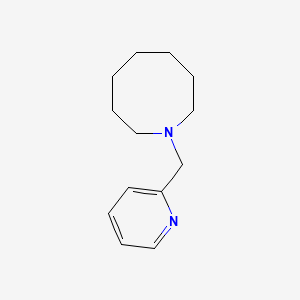
![2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B5234539.png)
![N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5234543.png)
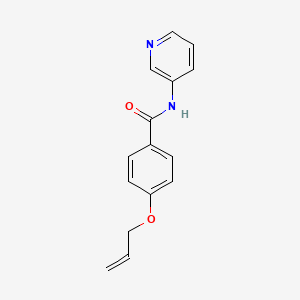
![4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5234549.png)
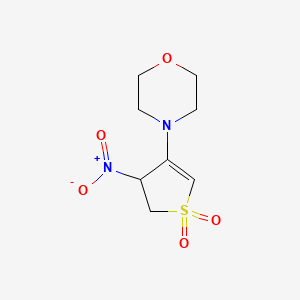
![1-CHLORO-4-(2-CHLOROPHENYL)-2-[(2-NITROPHENYL)SULFANYL]-1H,2H,3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLIC ACID](/img/structure/B5234564.png)
